molecular formula C14H10BrFN2O2 B5702311 3-bromo-N'-(4-fluorobenzoyl)benzohydrazide CAS No. 5279-82-3

3-bromo-N'-(4-fluorobenzoyl)benzohydrazide

Cat. No.: B5702311
CAS No.: 5279-82-3
M. Wt: 337.14 g/mol
InChI Key: QVRUVTYWXOBEPE-UHFFFAOYSA-N
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Description

3-bromo-N’-(4-fluorobenzoyl)benzohydrazide is an organic compound with the molecular formula C14H10BrFN2O It is a derivative of benzohydrazide, featuring both bromine and fluorine substituents on the aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-(4-fluorobenzoyl)benzohydrazide typically involves the reaction of 3-bromobenzohydrazide with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The general reaction scheme is as follows:

3-bromobenzohydrazide+4-fluorobenzoyl chloride3-bromo-N’-(4-fluorobenzoyl)benzohydrazide\text{3-bromobenzohydrazide} + \text{4-fluorobenzoyl chloride} \rightarrow \text{3-bromo-N'-(4-fluorobenzoyl)benzohydrazide} 3-bromobenzohydrazide+4-fluorobenzoyl chloride→3-bromo-N’-(4-fluorobenzoyl)benzohydrazide

Industrial Production Methods

While specific industrial production methods for 3-bromo-N’-(4-fluorobenzoyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-(4-fluorobenzoyl)benzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Condensation Reactions: The hydrazide group can participate in condensation reactions with aldehydes and ketones to form hydrazones.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Condensation Reactions: Typically involve aldehydes or ketones in the presence of an acid or base catalyst.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) are commonly used.

Major Products Formed

    Substitution Reactions: Substituted derivatives with different functional groups.

    Condensation Reactions: Hydrazone derivatives.

    Oxidation and Reduction: Oxidized or reduced forms of the original compound.

Scientific Research Applications

3-bromo-N’-(4-fluorobenzoyl)benzohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Research: It is investigated for its interactions with biological targets, such as enzymes or receptors, which can lead to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 3-bromo-N’-(4-fluorobenzoyl)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N’-(3-fluorophenyl)benzenesulfonamide: This compound also features bromine and fluorine substituents but differs in its sulfonamide group.

    3-bromo-N’-(4-fluorobenzylidene)benzohydrazide: Similar in structure but with a different substitution pattern on the benzene ring.

Uniqueness

3-bromo-N’-(4-fluorobenzoyl)benzohydrazide is unique due to its specific combination of bromine and fluorine substituents, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

IUPAC Name

3-bromo-N'-(4-fluorobenzoyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFN2O2/c15-11-3-1-2-10(8-11)14(20)18-17-13(19)9-4-6-12(16)7-5-9/h1-8H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRUVTYWXOBEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10967251
Record name 3-Bromo-N-(4-fluorobenzoyl)benzene-1-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10967251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5279-82-3
Record name 3-Bromo-N-(4-fluorobenzoyl)benzene-1-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10967251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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